Receptor Subtype Selectivity: 40- to 200-Fold Discrimination Between α2B and α2A Subtypes
ARC 239 demonstrates quantifiable selectivity for α2B- over α2A-adrenoceptors, a property not shared by the non-selective α2-antagonist yohimbine or the α2A-selective antagonist BRL 44408. In direct binding assays using recombinant or native receptors, ARC 239 exhibits a Ki of 87.1 nM at α2B-adrenoceptors versus 3,548 nM at α2A-adrenoceptors—a 40.7-fold selectivity margin [1]. Using pKD values derived from functional antagonism, the selectivity ratio is even more pronounced: pKD 8.8 at α2B (corresponding to Kd ~1.6 nM) versus pKD 6.7 at α2A (Kd ~200 nM), representing an approximately 125-fold selectivity . Additional data from rat kidney and human α2C receptors yield pKi values of 7.06 and 6.95, respectively . By comparison, yohimbine exhibits comparable potencies across α2A and α2B/2C subtypes in functional studies [2].
| Evidence Dimension | Receptor binding affinity (Ki) or functional antagonism (pKD) |
|---|---|
| Target Compound Data | α2B: Ki = 87.1 nM (pKD = 8.8); α2C: Ki = 112.2 nM (pKi = 6.95-7.56); α2A: Ki = 3,548 nM (pKD = 5.95-6.7) |
| Comparator Or Baseline | Yohimbine: comparable affinity across α2A and α2B/2C subtypes; BRL 44408: high α2A/α2D selectivity, low α2B/2C affinity |
| Quantified Difference | 40.7-fold (Ki-based); ~125-fold (pKD-based) selectivity for α2B over α2A |
| Conditions | Radioligand displacement assays using [3H]-yohimbine or [3H]-RX 821002 in recombinant CHO cells or native tissue membranes |
Why This Matters
This quantifiable subtype discrimination enables definitive assignment of functional responses to α2B/2C versus α2A adrenoceptors, a distinction unattainable with non-selective antagonists.
- [1] Cayman Chemical. ARC 239 (hydrochloride) Product Datasheet. Catalog No. 36218. Ki values: α2B-AR 87.1 nM, α2A-AR 3,548 nM, α2C-AR 112.2 nM. View Source
- [2] Ho SL, Honner V, Docherty JR. Investigation of the subtypes of alpha2-adrenoceptor mediating prejunctional inhibition in rat atrium and cerebral cortex. Naunyn Schmiedebergs Arch Pharmacol. 1998;357(6):634-9. View Source
